molecular formula C17H15ClN4O B4988197 6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B4988197
M. Wt: 326.8 g/mol
InChI Key: DCDVGNRKEDFTQQ-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidin-5(6H)-one core substituted at position 6 with a 3-chlorophenyl group and at position 2 with a pyrrolidinyl moiety. This scaffold is structurally analogous to kinase inhibitors, particularly those targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1), as demonstrated by compounds like SKI-O-068 (a pyrido[4,3-d]pyrimidine derivative with a cyclohexylamino group) . The 3-chlorophenyl substituent enhances lipophilicity and may improve membrane permeability, while the pyrrolidinyl group contributes to hydrogen bonding and steric interactions in enzyme binding pockets .

Properties

IUPAC Name

6-(3-chlorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c18-12-4-3-5-13(10-12)22-9-6-15-14(16(22)23)11-19-17(20-15)21-7-1-2-8-21/h3-6,9-11H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDVGNRKEDFTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with pyridine-2,4-diamine to form an intermediate, which is then cyclized to produce the pyrido[4,3-d]pyrimidine core. Subsequent substitution reactions introduce the pyrrolidinyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrido[4,3-d]pyrimidine core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.

    Medicine: Studied for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Trends and Mechanistic Insights

Substituent Effects on Kinase Inhibition: Electron-withdrawing groups (e.g., 3-CF3 in SKI-O-068) at position 4 enhance PDK1 inhibition by stabilizing hydrophobic interactions . Pyrrolidinyl vs.

Cytotoxicity and Antitumor Activity :

  • Chlorophenyl and methoxyphenyl substituents (e.g., in compounds 12a–d) correlate with moderate cytotoxicity (IC50 ~10–50 μM) against breast and liver cancer cells .
  • Ethynyl groups (e.g., in compound 25) introduce planar rigidity, which may interfere with DNA replication in cancer cells .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for SKI-O-068, involving nucleophilic substitution of 2-(methylthio) precursors with pyrrolidine .

Biological Activity

6-(3-Chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound exhibits a complex chemical structure characterized by a fused bicyclic arrangement of pyridine and pyrimidine rings. The presence of both a chlorophenyl group and a pyrrolidinyl group enhances its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C17H16ClN3OC_{17}H_{16}ClN_3O, and it has a molecular weight of 315.78 g/mol. Its structural uniqueness arises from the specific arrangement of functional groups, which influences its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways, particularly in cancer therapy. For instance, derivatives of pyrido[4,3-d]pyrimidine have shown promising results as PIM-1 kinase inhibitors, which are implicated in multiple cancer types due to their role in cell proliferation and survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrido[4,3-d]pyrimidine class. For example:

  • Cytotoxicity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. IC50 values for these compounds have been reported as low as 0.57 μM .
  • Apoptosis Induction : Some derivatives activate apoptosis pathways in cancer cells, increasing total apoptosis significantly compared to control groups .

Antimicrobial Activity

Compounds derived from the pyrido[4,3-d]pyrimidine framework have also been evaluated for antimicrobial properties:

  • Broad-Spectrum Activity : Certain derivatives exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The effectiveness varies based on structural modifications; for instance, specific substitutions at the C5 and C6 positions can enhance selectivity and potency against microbial targets .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on PIM-1 Inhibition : A study demonstrated that specific derivatives effectively inhibited PIM-1 kinase activity with IC50 values ranging from 11.4 nM to 17.2 nM. This inhibition was associated with significant apoptotic effects in treated cells .
  • Antimicrobial Screening : Another investigation assessed various pyrido[4,3-d]pyrimidine derivatives for their antimicrobial efficacy. Compounds showed varying degrees of activity against pathogenic microbes, indicating potential for development into therapeutic agents .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological activities based on structural variations:

CompoundBiological ActivityIC50 (µM)Target
This compoundAnticancer0.57MCF-7
Similar Derivative AAntimicrobialNot specifiedBroad-spectrum
Similar Derivative BPIM-1 Inhibition11.4 - 17.2PIM-1 Kinase

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, and how can reaction conditions be optimized?

  • Methodology : Begin with a pyrido[4,3-d]pyrimidinone core and introduce substituents via nucleophilic substitution or cross-coupling reactions. For example, pyrrolidinyl groups can be attached using Buchwald-Hartwig amination under Pd catalysis. Optimize reaction temperature (e.g., 80–100°C) and solvent (e.g., DMF or THF) to enhance yields . Monitor progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Use NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry. For crystalline derivatives, single-crystal X-ray diffraction (as in ) provides unambiguous confirmation. Pair with high-resolution mass spectrometry (HRMS) to validate molecular weight. For purity (>95%), employ reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodology : Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days) and analyze degradation products via LC-MS. Use accelerated stability protocols (ICH Q1A) to predict shelf life. For solid-state stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data across different cell lines?

  • Methodology :

Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (serum concentration, passage number).

Control for off-target effects : Include knockout models or siRNA silencing of suspected secondary targets.

Dose-response validation : Perform IC₅₀ curves in triplicate with positive controls (e.g., staurosporine for kinase inhibition).
Reference conflicting data to potential differences in cell permeability or metabolic activity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

  • Methodology :

  • Design a library : Modify the 3-chlorophenyl group (e.g., replace Cl with F, Br) or vary the pyrrolidinyl moiety (e.g., introduce methyl groups).
  • Assay key targets : Test derivatives against a panel of kinases or receptors using fluorescence polarization or SPR-based binding assays.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental IC₅₀ values .

Q. What experimental designs are suitable for assessing environmental fate and biodegradation pathways?

  • Methodology :

  • Microcosm studies : Incubate the compound in soil/water systems under aerobic/anaerobic conditions. Track degradation via LC-MS/MS and identify metabolites.
  • QSAR modeling : Use tools like EPI Suite to predict biodegradability (e.g., BIOWIN scores) and bioaccumulation potential.
  • Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and measure survival/growth rates .

Data Analysis and Reproducibility

Q. How can researchers address variability in enzymatic inhibition assays involving this compound?

  • Methodology :

  • Normalize data : Express inhibition as % activity relative to vehicle controls.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. Use Grubbs’ test to identify outliers.
  • Plate controls : Include reference inhibitors (e.g., imatinib for tyrosine kinases) to validate assay performance .

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives?

  • Methodology :

  • Chiral chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol mobile phases.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated couplings to control stereochemistry.
  • Circular dichroism (CD) : Confirm enantiopurity by comparing CD spectra to racemic mixtures .

Tables for Key Data

Parameter Recommended Method Reference
Synthetic YieldPd-catalyzed amination (75–85% yield)
Purity Threshold>95% (HPLC, C18 column)
Stability (pH 7.4)>90% intact after 14 days at 25°C
Enzymatic IC₅₀ Range0.1–10 µM (kinase inhibition assays)

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